molecular formula C11H9NO6 B8780204 Methyl 3-(4-nitrobenzoyloxy)prop-2-enoate

Methyl 3-(4-nitrobenzoyloxy)prop-2-enoate

Cat. No.: B8780204
M. Wt: 251.19 g/mol
InChI Key: LQMGFOZCJPSYBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Methyl 3-(4-nitrobenzoyloxy)prop-2-enoate can be achieved through several methods. One common approach involves the esterification of 4-nitrobenzoic acid with methoxycarbonylvinyl alcohol under acidic conditions. Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

Methyl 3-(4-nitrobenzoyloxy)prop-2-enoate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 3-(4-nitrobenzoyloxy)prop-2-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-(4-nitrobenzoyloxy)prop-2-enoate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The ester groups can be hydrolyzed to form carboxylic acids, which can interact with enzymes and other biological molecules .

Comparison with Similar Compounds

Methyl 3-(4-nitrobenzoyloxy)prop-2-enoate can be compared with other similar compounds, such as:

    Methyl 4-nitrobenzoate: Similar structure but lacks the methoxycarbonylvinyl group.

    Ethyl 4-nitrobenzoate: Similar structure but has an ethyl group instead of a methoxycarbonylvinyl group.

    4-Nitrobenzyl alcohol: Contains a hydroxyl group instead of an ester group.

These compounds share some structural similarities but differ in their functional groups, which can lead to different chemical reactivities and applications.

Properties

Molecular Formula

C11H9NO6

Molecular Weight

251.19 g/mol

IUPAC Name

(3-methoxy-3-oxoprop-1-enyl) 4-nitrobenzoate

InChI

InChI=1S/C11H9NO6/c1-17-10(13)6-7-18-11(14)8-2-4-9(5-3-8)12(15)16/h2-7H,1H3

InChI Key

LQMGFOZCJPSYBM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=COC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Nitrobenzoic acid (10 g, 59.8 mmol) and methyl propargylate (5.5 g, 65.8 mmol) were dissolved in acetonitrile (100 ml), N-methylmorpholine (3 g, 30 mmol) was added, and the mixture was stirred overnight at 40° C. The reaction mixture was concentrated under reduced pressure, and the residue was washed with ether to give the title compound (12.6 g, 50.2 mmol, 83.9%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Yield
83.9%

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